
2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. Its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its strong chelating properties and use as an iron chelator.
Xanthurenic acid: Found in various insects and known for its role in the metabolism of tryptophan.
Quinolobactin: A siderophore produced by certain bacteria, involved in iron acquisition.
Uniqueness
2-(4-Hydroxyphenyl)quinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyphenyl group and a carboxylic acid group on the quinoline ring enhances its ability to interact with various biological targets and participate in diverse chemical reactions.
Propriétés
Numéro CAS |
655222-72-3 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(19)20)15(11)17-14/h1-9,18H,(H,19,20) |
Clé InChI |
PWEXKTFAWWEKKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


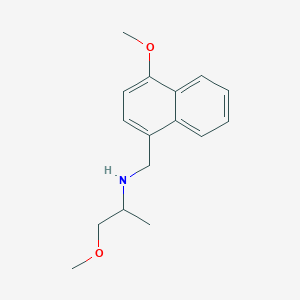
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
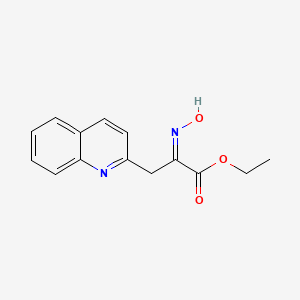
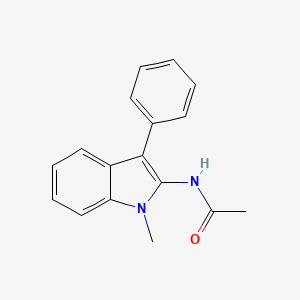
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
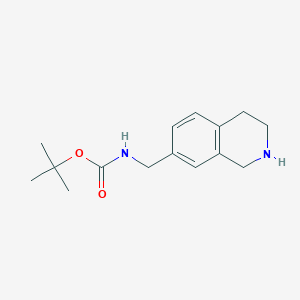
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)
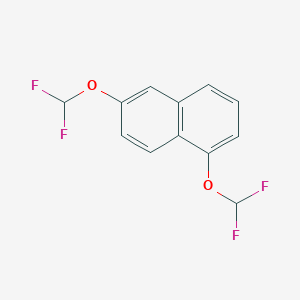
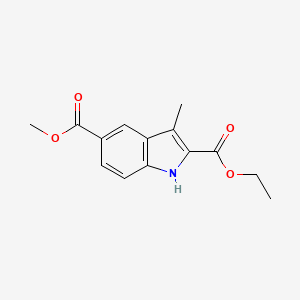
![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)

